7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione
Description
The compound 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a purine derivative with a complex substitution pattern. Its structure features:
- A purine-2,6-dione core (1,3-dimethylxanthine scaffold) substituted at positions 7 and 7.
- At position 7: An (E)-3-chlorobut-2-enyl group, introducing a halogenated alkenyl moiety that may influence electronic properties and steric interactions.
- At position 8: A (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl substituent, combining a hydrazine linker with a 2-hydroxyphenyl group capable of hydrogen bonding and π-π stacking interactions.
This compound is structurally analogous to other purine-2,6-dione derivatives but is distinguished by its unique combination of substituents, which likely modulate solubility, bioavailability, and intermolecular interactions .
Properties
CAS No. |
478253-49-5 |
|---|---|
Molecular Formula |
C19H21ClN6O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H21ClN6O3/c1-11(20)9-10-26-15-16(24(3)19(29)25(4)17(15)28)21-18(26)23-22-12(2)13-7-5-6-8-14(13)27/h5-9,27H,10H2,1-4H3,(H,21,23)/b11-9+,22-12+ |
InChI Key |
DZFSZAYGQPYWKK-XRWVUWAWSA-N |
Isomeric SMILES |
C/C(=C\CN1C2=C(N=C1N/N=C(\C)/C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)/Cl |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NN=C(C)C3=CC=CC=C3O)N(C(=O)N(C2=O)C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione involves multiple steps, including the formation of the purine core, the introduction of the chlorobut-2-enyl group, and the attachment of the hydrazinyl and hydroxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydrazinyl group can be reduced to form hydrazines.
Substitution: The chlorobut-2-enyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group would yield quinones, while nucleophilic substitution of the chlorobut-2-enyl group could result in various substituted derivatives.
Scientific Research Applications
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the purine-2,6-dione core but differ in substituents at positions 7 and 8, leading to variations in physicochemical and biological properties:
Key Trends and Research Findings
Hydrogen Bonding and Crystal Packing: The 2-hydroxyphenyl group in the target compound and facilitates hydrogen bonding, as observed in crystallographic studies . This may enhance stability in solid-state formulations.
Electronic Effects :
Biological Activity
7-[(E)-3-chlorobut-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound is structurally related to purine derivatives and hydrazones, which are known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16ClN6O2, with a molecular weight of approximately 366.80 g/mol. Its structure features a purine base modified with hydrazone and chlorobutene functionalities, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN6O2 |
| Molecular Weight | 366.80 g/mol |
| CAS Number | 478253-53-1 |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : The presence of hydrazone groups may enhance anti-inflammatory responses by modulating cytokine production.
- Antitumor Potential : Preliminary studies suggest that derivatives of purine compounds exhibit cytotoxic effects against various cancer cell lines.
Antioxidant Activity
Research indicates that the compound exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative damage. In vitro assays demonstrated that it could significantly reduce reactive oxygen species (ROS) levels in cultured cells.
Anti-inflammatory Effects
In a study involving animal models, the compound was shown to reduce inflammation markers such as TNF-alpha and IL-6 when administered prior to inducing inflammatory conditions. This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
A notable study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.
Case Studies
-
Cardioprotective Effects : A study investigated the cardioprotective effects of similar hydrazone compounds against isoproterenol-induced myocardial infarction in rats. The findings indicated that these compounds improved cardiac function and reduced myocardial damage markers.
- Study Design : Rats were pretreated with the compound before inducing myocardial infarction.
- Results : Significant reductions in serum levels of cardiac enzymes (LDH, CK-MB) were observed.
- Neuroprotective Effects : Another case study explored the neuroprotective potential of related compounds in models of neurodegeneration. The results showed that these compounds could mitigate neuronal cell death and improve cognitive function in treated animals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
